

# Desalkylgidazepam-d5: A Technical Guide to its Certificate of Analysis and Purity Determination

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## Compound of Interest

Compound Name: Desalkylgidazepam-d5

Cat. No.: B10829633

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This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination methods for **Desalkylgidazepam-d5**. This deuterated analog serves as a critical internal standard for the quantitative analysis of Desalkylgidazepam, a metabolite of the benzodiazepine Gidazepam. This document outlines the key quality control parameters, analytical methodologies, and data interpretation necessary for its reliable use in research and forensic applications.

## Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for a reference standard like **Desalkylgidazepam-d5** provides a detailed summary of its identity, purity, and other critical quality attributes. The following tables present a compilation of typical quantitative data found on a CoA for this compound, based on information from leading suppliers.

Table 1: General Information and Physicochemical Properties

Parameter	Specification
Chemical Name	7-bromo-1,3-dihydro-5-(phenyl-d5)-2H-1,4-benzodiazepin-2-one
Synonym	Bromonordiazepam-d5
CAS Number	1782531-89-8[1][2][3][4]
Molecular Formula	C <sub>15</sub> H <sub>6</sub> BrD <sub>5</sub> N <sub>2</sub> O[1][2][3][4]
Formula Weight	320.2 g/mol [1][2][3][4]
Appearance	A solid[5]
Solubility	DMF: Slightly soluble, DMSO: Slightly soluble[3]
UV/Vis (λ <sub>max</sub> )	230 nm[5]
Storage	-20°C[4]
Stability	≥ 5 years[5]

Table 2: Purity and Identity Specifications

Test	Method	Specification
Chemical Purity	HPLC/UV	≥98% (as Desalkylgidazepam) [5]
Deuterium Incorporation	Mass Spectrometry	≥99% deuterated forms (d <sub>1</sub> -d <sub>5</sub> ); ≤1% d <sub>0</sub> [5]
Identity	<sup>1</sup> H-NMR	Conforms to structure
Identity	Mass Spectrometry	Conforms to structure
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	Report value

## Experimental Protocols for Purity Determination

The purity of **Desalkylgidazepam-d5** is typically determined using a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies representative of those used in the quality control of this reference standard.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary method for assessing the chemical purity of **Desalkylgidazepam-d5** by separating it from any non-deuterated counterparts and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A time-programmed gradient is employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte and any impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV detection at 230 nm.
- Injection Volume: 10 µL.
- Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

## Mass Spectrometry (MS) for Identity and Deuterium Incorporation

Mass spectrometry is used to confirm the molecular weight of **Desalkylgidazepam-d5** and to determine the extent of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).
- Ionization Mode: Positive ion mode is typically used.
- Mass Range: A scan range appropriate to detect the molecular ion of **Desalkylgidazepam-d5** ( $m/z \approx 320.2$ ) and its non-deuterated analog ( $m/z \approx 315.2$ ).
- Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to confirm the presence of five deuterium atoms and to quantify the percentage of the  $d_5$  species relative to  $d_0$  to  $d_4$  species.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS can be employed to identify and quantify volatile impurities and to confirm the identity of the main component.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu\text{m}$ ).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min and hold for 5 minutes.
- Injector Temperature: 280°C.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Spectrometer Mode: Full scan mode to identify all eluted compounds.

- Data Analysis: The resulting chromatogram and mass spectra are compared to a reference library to identify any impurities.

## Visualizing the Workflow

To better illustrate the processes involved in the quality control and analysis of a reference standard, the following diagrams are provided.

Caption: General workflow for the generation of a Certificate of Analysis.

Caption: Typical analytical workflow for purity determination of a reference standard.

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